Agmatine

Beschreibung

Agmantine is a natural metabolite of the amino acid arginine. It is formed when arginine is decarboxylated by the enzyme arginine decarboxylase and is found naturally in ragweed pollen, ergot fungi, octopus muscle, herring sperm, sponges, and the mammalian brain. This compound is both an experimental and investigational drug. As an investigational drug, it is being studied in a non-blinded prospective case study in the United States looking at patients who have been diagnosed with small fiber peripheral neuropathy between the ages of 18 to 75 years. Up to now (July 2013), the results of this study have not yet been published. As an experimental drug, this compound is being studied for several indications such as cardioprotection, diabetes, decreased kidney function, neuroprotection (stroke, severe CNS injuries, epilepsy, glaucoma, and neuropathic pain), and psychiatric conditions (depression, anxiety, schizophrenia, and cognition). The exact mechanism of action is still being investigated for all of the potential indications of this compound.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Glycine max, Mizuhopecten yessoensis, and other organisms with data available.

Decarboxylated arginine, isolated from several plant and animal sources, e.g., pollen, ergot, herring sperm, octopus muscle.

Eigenschaften

IUPAC Name |

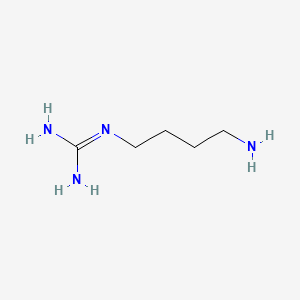

2-(4-aminobutyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N4/c6-3-1-2-4-9-5(7)8/h1-4,6H2,(H4,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPPJABKJHAVHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040961 |

Source

|

| Record name | Agmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Agmatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

306-60-5 |

Source

|

| Record name | Agmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agmatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | agmatine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Agmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-aminobutyl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AGMATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70J407ZL5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Agmatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234-238 degress Celcius |

Source

|

| Record name | Agmatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Discovery of Agmatine: A Technical Review of Albrecht Kossel's Foundational Work

Abstract

In 1910, the eminent German biochemist Albrecht Kossel, already renowned for his Nobel Prize-winning work on the chemical composition of the cell nucleus, announced the discovery of a novel biogenic amine, which he named agmatine.[1][2] Isolated from herring sperm, this discovery of 4-aminobutyl-guanidine, a decarboxylated form of the amino acid arginine, opened a new avenue of biochemical inquiry.[3][4] This technical guide provides an in-depth examination of Kossel's seminal work on the discovery of this compound, intended for researchers, scientists, and professionals in drug development. It meticulously details the experimental methodologies of the era, presents the available quantitative data, and contextualizes the discovery within the broader landscape of modern biochemistry by illustrating the intricate signaling pathways in which this compound is now known to play a crucial role.

Introduction: The Scientific Context of Kossel's Discovery

Albrecht Kossel's research was characterized by a systematic approach to elucidating the chemical constituents of living matter.[2][5] His work on nucleic acids and proteins had already laid the groundwork for understanding the fundamental building blocks of life.[1][6] The investigation of herring sperm was a natural extension of his interest in the chemical makeup of the cell nucleus, as spermatozoa offered a concentrated source of nuclear material.[7] It was within this focused exploration that he identified a previously unknown substance, this compound.[4]

The Core Discovery: Isolation and Identification of this compound

Experimental Protocol: Isolation of this compound from Herring Sperm

Kossel devised a method for the preparation of this compound from herring roe.[1] The protocol, typical of early 20th-century natural product chemistry, would have involved a series of extraction and precipitation steps to separate the basic amine from the complex mixture of proteins, lipids, and nucleic acids present in the sperm.

A plausible reconstruction of Kossel's isolation workflow is as follows:

-

Initial Extraction: Large quantities of herring sperm would have been treated with an acidic solution to precipitate proteins and nucleic acids, leaving smaller, acid-soluble molecules like this compound in the supernatant.

-

Removal of Phosphates and Other Impurities: The acidic extract would then be neutralized, and reagents such as phosphotungstic acid or picric acid were likely used to selectively precipitate basic compounds, including this compound.

-

Liberation of the Free Base: The resulting precipitate would be treated with a stronger base to liberate the free this compound from its salt form.

-

Fractional Crystallization: The final purification step would have involved repeated crystallization of this compound salts (e.g., picrate (B76445) or sulfate) from various solvents to obtain a pure sample.

Chemical Characterization

To determine the structure of the newly isolated compound, Kossel would have employed a combination of elemental analysis and chemical degradation techniques. These methods, while laborious by modern standards, were the cornerstone of structural elucidation in his time.

-

Elemental Analysis: This would have provided the empirical formula of this compound, revealing the relative proportions of carbon, hydrogen, nitrogen, and oxygen.

-

Degradative Reactions: Kossel likely subjected this compound to various chemical reactions to break it down into smaller, identifiable fragments. For instance, hydrolysis would have been a key step to cleave the guanidino group from the butylamine (B146782) backbone.

-

Derivative Formation: The formation of crystalline derivatives with known reagents was a common method for confirming the identity of a compound and determining its melting point, a crucial physical constant for characterization.

Through these methods, Kossel was able to deduce the structure of this compound as 4-aminobutyl-guanidine, the decarboxylation product of arginine.

Quantitative Data

Unfortunately, specific quantitative data from Kossel's original 1910 paper, such as the yield of this compound from a given amount of herring sperm or the precise results of his elemental analyses, are not available in the readily accessible literature. Modern analytical techniques, however, have allowed for the quantification of this compound in various biological tissues. For instance, high-performance liquid chromatography (HPLC) has been used to determine this compound concentrations in different rat tissues, with the highest levels found in the stomach.[8]

Table 1: Representative this compound Concentrations in Male Sprague-Dawley Rat Tissues (Modern Data)

| Tissue | This compound Concentration (ng/mg wet weight) |

| Stomach | ~71 |

| Aorta | High |

| Small Intestine | High |

| Spleen | Moderate |

| Adrenal Gland | Moderate |

| Skeletal Muscle | Lower |

| Brain | Lower |

Source: Raasch et al., 1995[8]

This compound Signaling Pathways: A Modern Perspective

While Kossel's discovery was a feat of natural product chemistry, the profound biological significance of this compound has only been elucidated in recent decades. This compound is now recognized as a key neuromodulator and signaling molecule with a wide range of physiological effects.[9][10]

This compound and the NMDA Receptor

This compound acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[11][12][13] By blocking the NMDA receptor channel, this compound can modulate glutamatergic neurotransmission and protect against excitotoxicity, a process implicated in various neurological disorders.[14][15]

Interaction with Imidazoline (B1206853) Receptors

This compound is an endogenous ligand for imidazoline receptors, particularly the I1 and I2 subtypes.[16][17][18] The signaling pathways downstream of imidazoline receptor activation are complex and can involve modulation of various intracellular signaling cascades, including those involved in blood pressure regulation and neurotransmitter release.

Modulation of Nitric Oxide Synthase (NOS)

This compound can inhibit all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS), the enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule.[19][20] The inhibition is competitive with the substrate, L-arginine. This modulation of NO production has significant implications for a wide range of physiological processes, from neurotransmission to inflammation.[21][22]

Table 2: Inhibitory Constants (Ki) of this compound for NOS Isoforms

| NOS Isoform | Ki (µM) |

| nNOS (neuronal) | 660 |

| iNOS (inducible) | 220 |

| eNOS (endothelial) | 7500 |

Source: Galea et al., 1996[20]

Conclusion

Albrecht Kossel's discovery of this compound stands as a testament to his meticulous and systematic approach to biochemistry. What began as an investigation into the chemical composition of herring sperm led to the identification of a molecule that is now understood to be a key player in a multitude of physiological processes. While the experimental techniques have evolved dramatically since 1910, the foundational discovery of this compound continues to inspire research into its therapeutic potential for a wide range of conditions, from neurological disorders to cardiovascular diseases. This technical guide has sought to bridge the historical context of Kossel's work with our modern understanding of this compound's complex pharmacology, providing a comprehensive resource for scientists and researchers in the field.

References

- 1. Albrecht Kossel - Wikipedia [en.wikipedia.org]

- 2. nobelprize.org [nobelprize.org]

- 3. Arginine - Wikipedia [en.wikipedia.org]

- 4. Biological significance of this compound, an endogenous ligand at imidazoline binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nobelpreis 1910 für Physiologie und Medizin - MT-Dialog [mtdialog.de]

- 6. Albrecht Kossel | Nobel Prize, Physiology/Medicine & Biochemistry | Britannica [britannica.com]

- 7. nobelprize.org [nobelprize.org]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. This compound : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound as a novel candidate for rapid-onset antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound reduces extracellular glutamate during pentylenetetrazole-induced seizures in rat brain: A potential mechanism for the anticonvulsive effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Protects Against the Progression of Sepsis Through the Imidazoline I2 Receptor-Ribosomal S6 Kinase 2-Nuclear Factor-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound and Imidazoline Receptors: Their Role in Opioid Analgesia, Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound, an endogenous imidazoline receptor ligand modulates ethanol anxiolysis and withdrawal anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective Role of this compound in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of mammalian nitric oxide synthases by this compound, an endogenous polyamine formed by decarboxylation of arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound enhances the NADPH oxidase activity of neuronal NO synthase and leads to oxidative inactivation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Endogenous Synthesis of Agmatine from L-Arginine: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Agmatine, an endogenous neuromodulator synthesized from L-arginine, plays a multifaceted role in the central nervous system (CNS). This technical guide provides an in-depth exploration of the endogenous synthesis of this compound, focusing on its core biochemical pathway, the key enzyme arginine decarboxylase (ADC), and its subsequent metabolism. We present a comprehensive overview of quantitative data, including this compound's tissue distribution and its binding affinities to key neurotransmitter systems. Furthermore, this guide details experimental methodologies for ADC activity assays and this compound quantification. The intricate signaling pathways modulated by this compound are visualized through diagrams to facilitate a deeper understanding of its therapeutic potential for a range of neurological and psychiatric disorders.

The Core Pathway: Synthesis and Metabolism of this compound

The primary route for endogenous this compound synthesis is a single enzymatic step: the decarboxylation of the amino acid L-arginine.[1] This reaction is catalyzed by the enzyme arginine decarboxylase (ADC). Once synthesized, this compound is catabolized through two primary pathways to ensure homeostatic control. The principal degradation route in mammals is hydrolysis by the enzyme agmatinase, which converts this compound into putrescine and urea. An alternative pathway, prominent in peripheral tissues, involves oxidation by diamine oxidase (DAO), yielding γ-guanidinobutyraldehyde.[2][3]

Arginine Decarboxylase (ADC): The Catalyst

Mammalian ADC is the rate-limiting enzyme in this compound synthesis. While it shares functional similarities with ornithine decarboxylase (ODC), human ADC is a distinct 460-amino acid protein with approximately 48% sequence identity to ODC but possesses no ODC activity.[4][5] It is primarily a mitochondrial enzyme.[6] The regulation of ADC is complex; its expression and activity can be influenced by inflammatory stimuli and stress. For instance, exposure to lipopolysaccharide (LPS) and cytokines can initially increase ADC activity, while chronic stress has been shown to reduce endogenous this compound levels, which may trigger a compensatory increase in ADC protein expression.[7]

Table 1: Properties of Mammalian Arginine Decarboxylase (ADC)

| Property | Description | Citation(s) |

|---|---|---|

| Enzyme Commission No. | EC 4.1.1.19 | [8] |

| Substrate | L-Arginine | [9] |

| Product | This compound, CO₂ | [8] |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | [8] |

| Subcellular Location | Mitochondria | [6] |

| Human Protein Size | 460 amino acids | [4][5] |

| Kinetic Parameter (Km) | Not reported for purified mammalian enzyme in reviewed literature. Non-mammalian examples include ~5 mM (T. cruzi) and ~11.3 mM (S. pneumoniae). |[2][5] |

Quantitative Profile: this compound Distribution and Receptor Affinities

This compound is distributed unevenly throughout the body, with notable concentrations in the brain, stomach, and intestines.[2] Its function as a neuromodulator is underscored by its binding affinity for several key receptors involved in neurotransmission.

Table 2: Endogenous this compound Concentrations in Rat Tissues

| Tissue | Concentration (ng/g wet weight) | Citation(s) |

|---|---|---|

| Frontal Cortex | ~246 | [2] |

| Hippocampus | Reduced by 75% after chronic stress | [7] |

| Striatum | Reduced by 56% after chronic stress | [7] |

| Hypothalamus | Reduced by 51% after chronic stress | [7] |

| Stomach | ~3310 | [2] |

| Intestine | ~58 | [2] |

Note: Baseline concentrations can vary between studies. Stress-induced changes highlight the dynamic regulation of this compound levels.

Table 3: Binding Affinities of this compound to Key Receptors

| Receptor Target | Binding Affinity (Kᵢ) | Comments | Citation(s) |

|---|---|---|---|

| α₂-Adrenoceptors | 0.8 - 164 µM | Varies by subtype (A, B, C, D). Binds with micromolar affinity to the ligand recognition site. | |

| I₁ Imidazoline (B1206853) Receptors | 0.03 - 0.7 µM | High-affinity binding. | |

| I₂ Imidazoline Receptors | 1 - 74 µM |

| NMDA Receptor | N/A (Blocks channel) | Acts as a non-competitive antagonist by blocking the ion channel. |[9] |

Key Signaling Pathways Modulated by this compound

This compound exerts its neuromodulatory effects by interacting with multiple signaling cascades. Its best-characterized actions include the non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors and modulation of α₂-adrenergic and imidazoline receptors.

NMDA Receptor Antagonism

This compound blocks the ion channel of the NMDA receptor, thereby inhibiting Ca²⁺ influx.[9] This action is thought to underlie many of its neuroprotective and anticonvulsant properties, as it can attenuate glutamate-induced excitotoxicity.[8]

References

- 1. Characterization of an Arginine Decarboxylase from Streptococcus pneumoniae by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in arginine metabolism: roles and regulation of the arginases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of human arginine decarboxylase, the biosynthetic enzyme for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine decarboxylase in Trypanosoma cruzi, characteristics and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Arginine decarboxylase - Wikipedia [en.wikipedia.org]

- 7. The effects of a comparatively higher dose of 1000 mg/kg/d of oral L- or D-arginine on the L-arginine metabolic pathways in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Expression of human arginine decarboxylase, the biosynthetic enzyme for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Arginine Decarboxylase (ADC) Activity in Astrocytes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of arginine decarboxylase (ADC) in astrocytes, focusing on its biochemical properties, regulation, associated signaling pathways, and detailed experimental protocols for its study.

Introduction: The Significance of Astroglial Arginine Decarboxylase

Arginine decarboxylase (ADC) is the rate-limiting enzyme responsible for the synthesis of agmatine from L-arginine.[1] In the central nervous system (CNS), astrocytes are a primary site for the production of endogenous this compound.[2][3] L-arginine is transported into astrocytes and decarboxylated by ADC, which is localized to the mitochondria, to produce this compound. This this compound can then be stored in vesicles and released, where it functions as a critical neuromodulator with neuroprotective properties.[1]

This compound exerts its effects through various mechanisms, including the inhibition of nitric oxide synthase (NOS), modulation of NMDA receptors, and interaction with imidazoline (B1206853) and α2-adrenergic receptors.[2] The induction of ADC and subsequent this compound production in astrocytes is particularly significant in response to stress and neuroinflammatory conditions, highlighting the enzyme as a potential therapeutic target for neurological disorders. This guide details the core technical aspects of studying ADC activity in astrocytes.

Biochemical and Kinetic Properties of Mammalian ADC

Mammalian ADC is a unique enzyme, biochemically distinct from ornithine decarboxylase (ODC) despite sharing some sequence homology.[1] It is characterized as a thermally unstable enzyme that is firmly associated with mitochondrial membranes.[4] Understanding its kinetic parameters is crucial for designing quantitative assays and for the development of specific inhibitors.

Data Presentation: Kinetic and Expression Data

The following tables summarize the key quantitative data reported for mammalian ADC and its product, this compound, in relevant experimental systems.

Table 1: Kinetic Parameters of Mammalian Arginine Decarboxylase

| Parameter | Value | Source Organism/System | Citation |

|---|---|---|---|

| Km for L-Arginine | 0.75 mM | Rat Brain | [4] |

| Km for L-Ornithine | 0.25 mM | Rat Brain | [4] |

| Optimal pH | ~8.25 | Mammalian ADC | [1] |

| Specific Activity | ~945 nmol/hr/mg protein | Human ADC expressed in COS-7 cells |[1] |

Note: While mammalian ADC can decarboxylate ornithine in vitro, its primary physiological substrate is arginine. The reaction is not inhibited by the specific ODC inhibitor difluoromethylornithine (DFMO).[1][4]

Table 2: Regulation of ADC Activity and this compound Production

| Condition | Effect | Cell Type / System | Citation |

|---|---|---|---|

| siRNA-mediated knockdown of ADC | Significantly decreased ADC activity and this compound levels | C6 Glioma Cells & Cortical Neurons | [2] |

| Cell Confluency | Higher ADC activity in confluent cells vs. dividing cells | C6 Glioma Cells | [1] |

| Inhibitors | Inhibition of ADC activity | Rat Brain | [4] |

| Calcium (Ca2+) | Inhibitory | [4] | |

| Cobalt (Co2+) | Inhibitory | [4] |

| Polyamines | Inhibitory | |[4] |

Signaling Pathways and Logical Frameworks

Visualizing the complex interplay of ADC within the astrocyte's metabolic and signaling network is essential for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate these relationships.

Metabolic Fate of L-Arginine in Astrocytes

L-arginine serves as a crucial node in astrocyte metabolism, being a substrate for three key enzymes: Arginine Decarboxylase (ADC), Nitric Oxide Synthase (NOS), and Arginase. The activity of these enzymes dictates the production of distinct bioactive molecules.

Inflammatory Regulation of Astroglial ADC

Neuroinflammation is a potent inducer of astrocyte reactivity. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the altered expression of numerous genes, including potentially ADC, as part of a broader stress response. The transcription factors NF-κB and STAT3 are known to be key mediators in this process.[5][6]

Experimental Protocols

Accurate measurement of ADC activity and its product, this compound, is fundamental to studying its role in astrocyte biology. The following sections provide detailed methodologies for these key assays.

Radiometric Assay for ADC Activity

This protocol is based on the principle of measuring the release of radiolabeled 14CO2 from L-[1-14C]arginine.[1] It is a highly sensitive method suitable for measuring enzyme activity in tissue homogenates and cell fractions.

Materials:

-

Astrocyte cultures or brain tissue

-

Homogenization Buffer (e.g., 5 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

ADC Assay Buffer (10 mM Tris-HCl pH 8.25, 1 mM MgSO4, 1 mM DTT, 0.1 mM Pyridoxal Phosphate, 0.5 mM PMSF, 0.2 mM EDTA)

-

Substrate Mix: 0.2 mM L-arginine with 0.4 µCi L-[1-14C]arginine

-

1 M KOH (for trapping CO2)

-

40% Trichloroacetic Acid (TCA) (for stopping the reaction)

-

Glass tubes with rubber stoppers and center wells

-

Filter paper strips

-

Scintillation vials and scintillation cocktail

-

Shaking water bath (30°C)

-

Liquid scintillation counter

Workflow Diagram:

Procedure:

-

Sample Preparation: Harvest cultured astrocytes or dissect brain tissue. Homogenize in ice-cold homogenization buffer. Centrifuge the homogenate (e.g., at 1,000 x g for 10 min) to remove nuclei and debris. Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 min) to pellet the mitochondrial fraction.

-

Enzyme Preparation: Discard the supernatant and resuspend the mitochondrial pellet in the ADC Assay Buffer. Determine the protein concentration of the suspension using a standard method (e.g., BCA or Bradford assay).

-

Reaction Setup: In a glass tube, add a specific amount of the resuspended pellet (e.g., 100-200 µg protein).

-

Initiate Reaction: Add the Substrate Mix to the tube to a final volume of 250 µL to start the reaction.

-

CO2 Trapping: Immediately seal the tube with a rubber stopper containing a center well. The center well should hold a small, folded filter paper strip moistened with 20 µL of 1 M KOH.

-

Incubation: Place the sealed tubes in a shaking water bath at 30°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by injecting 100 µL of 40% TCA through the rubber stopper into the reaction mixture, being careful not to touch the center well.

-

Final Trapping: Continue to incubate the tubes for an additional 20 minutes at the same temperature to ensure all released 14CO2 is trapped by the KOH on the filter paper.

-

Quantification: Carefully remove the filter paper from the center well and place it into a scintillation vial containing a suitable scintillation cocktail.

-

Counting: Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculation: Calculate the specific activity, typically expressed as pmol or nmol of CO2 produced per hour per mg of protein.

HPLC Method for this compound Quantification

This protocol describes the quantification of this compound in biological samples using reverse-phase high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection.[2][7]

Materials:

-

Astrocyte cultures or brain tissue

-

10% Trichloroacetic Acid (TCA)

-

Derivatization Reagent: o-phthalaldehyde (B127526) (OPA) reagent.

-

HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm)

-

C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade water

-

Mobile Phase B: Acetonitrile

-

This compound standard

-

Internal standard (optional but recommended)

Procedure:

-

Sample Preparation: Homogenize harvested cells or tissue in 10% TCA. Centrifuge at high speed (e.g., 10,000 x g for 10 min) to precipitate proteins.

-

Extraction: Collect the supernatant, which contains the this compound.

-

Derivatization: In an HPLC vial, mix a specific volume of the supernatant with the OPA derivatization reagent. Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature before injection. The OPA molecule reacts with the primary amine of this compound to form a fluorescent adduct.

-

HPLC Analysis:

-

Injection: Inject the derivatized sample onto the C18 column.

-

Elution: Use a gradient elution program to separate the this compound adduct from other sample components. A typical gradient might be:

-

0-5 min: 5% Mobile Phase B

-

5-20 min: Ramp linearly from 5% to 95% Mobile Phase B

-

20-25 min: Hold at 95% Mobile Phase B

-

25-30 min: Return to 5% Mobile Phase B and re-equilibrate

-

-

Flow Rate: Maintain a constant flow rate (e.g., 1.0 mL/min).

-

Detection: Monitor the column effluent with the fluorescence detector set to the appropriate excitation and emission wavelengths for OPA adducts.

-

-

Quantification: Create a standard curve by derivatizing and injecting known concentrations of this compound. Quantify the this compound in the samples by comparing the peak area of the this compound adduct to the standard curve. Express the final concentration as ng or µg of this compound per mg of protein.

Conclusion and Future Directions

Arginine decarboxylase in astrocytes is a critical enzyme in neurobiology, providing the sole enzymatic pathway for the synthesis of the neuromodulator this compound in the brain. Its mitochondrial localization and unique biochemical properties distinguish it from other decarboxylases. The regulation of ADC activity appears to be closely linked to the astrocyte's response to stress and inflammation, positioning it as a key player in the brain's defense and repair mechanisms.

While significant progress has been made, several areas warrant further investigation. The precise transcriptional mechanisms that upregulate ADC in response to inflammatory stimuli like LPS remain to be fully elucidated. Furthermore, while kinetic parameters like Km have been established, other key values such as Vmax and kcat for the native enzyme in astrocytes are not well-defined. The development of highly specific ADC inhibitors would be invaluable for pharmacological studies and could present novel therapeutic avenues for neurological conditions characterized by neuroinflammation and excitotoxicity. The protocols and data presented in this guide provide a robust framework for researchers to pursue these and other critical questions in the field.

References

- 1. Expression of human arginine decarboxylase, the biosynthetic enzyme for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of arginine decarboxylase in brain regions and neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of arginine decarboxylase in brain regions and neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of arginine decarboxylase in rat brain and liver: distinction from ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peerj.com [peerj.com]

- 7. Determination of this compound in brain and plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crossroads of Cellular Fate: An In-depth Technical Guide to Agmatine Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agmatine, a cationic amine derived from the decarboxylation of L-arginine, has emerged as a critical neuromodulator and a key player in polyamine homeostasis. Its degradation is a tightly regulated process, branching into distinct metabolic pathways with significant physiological implications. This technical guide provides a comprehensive overview of the core metabolic routes of this compound degradation, presenting quantitative data, detailed experimental protocols, and visual pathway representations to support advanced research and therapeutic development.

Core Metabolic Pathways of this compound Degradation

This compound is primarily catabolized through three distinct enzymatic pathways: the agmatinase (AGM) pathway, the this compound deiminase (AgDI) pathway, and the diamine oxidase (DAO) pathway. The prevalence of each pathway varies across different organisms and tissue types.

The Agmatinase (AGM) Pathway: Direct Conversion to Putrescine

In mammals, the principal route for this compound degradation is through the action of agmatinase (EC 3.5.3.11), a mitochondrial enzyme that hydrolyzes this compound into putrescine and urea (B33335).[1][2] This pathway directly contributes to the biosynthesis of higher polyamines like spermidine (B129725) and spermine, which are essential for cell growth and proliferation.[3]

The reaction catalyzed by agmatinase is as follows:

This compound + H₂O → Putrescine + Urea

This pathway is particularly active in the liver and kidneys of mammals.[4] The mitochondrial localization of agmatinase is noteworthy, as other enzymes related to this compound metabolism, such as arginine decarboxylase (the enzyme that synthesizes this compound), are also found in mitochondria.[1]

The this compound Deiminase (AgDI) Pathway: A Bacterial Hallmark

Predominantly found in bacteria and plants, the this compound deiminase pathway involves a two-step process to convert this compound to putrescine.[5][6] First, this compound deiminase (EC 3.5.3.12), also known as this compound iminohydrolase, catalyzes the conversion of this compound to N-carbamoylputrescine and ammonia.[7] Subsequently, N-carbamoylputrescine amidohydrolase (NCPAH) hydrolyzes N-carbamoylputrescine to putrescine, carbon dioxide, and another molecule of ammonia.[6] In some bacteria, putrescine carbamoyltransferase is involved in the second step.[1]

The reactions are as follows:

-

This compound + H₂O → N-Carbamoylputrescine + NH₃

-

N-Carbamoylputrescine + H₂O → Putrescine + CO₂ + NH₃

This pathway is significant in the context of microbial metabolism and can contribute to ATP production in some bacteria.[8][9]

The Diamine Oxidase (DAO) Pathway: An Alternative Route

An alternative pathway for this compound degradation, particularly in the peripheral tissues of mammals, is mediated by diamine oxidase (DAO; EC 1.4.3.22).[10][11] This copper-containing enzyme oxidizes this compound to produce guanidine (B92328) butyraldehyde (B50154), hydrogen peroxide, and ammonia.[11] The guanidine butyraldehyde is then further oxidized by aldehyde dehydrogenase to guanidinobutyrate, which is subsequently excreted.[10]

The initial reaction catalyzed by DAO is:

This compound + H₂O + O₂ → Guanidine butyraldehyde + NH₃ + H₂O₂

This pathway is considered a secondary route for this compound catabolism in mammals compared to the agmatinase pathway.[12]

Quantitative Data on this compound Degradation Enzymes

The following tables summarize key quantitative data for the enzymes involved in this compound degradation, providing a basis for comparative analysis.

Table 1: Kinetic Properties of Agmatinase (AGM)

| Organism/Tissue | Km (mM) | Vmax (nmol/mg protein/h) | Reference |

| Rat Brain | 5.3 ± 0.99 | 530 ± 116 | [1] |

Table 2: Kinetic Properties of this compound Deiminase (AgDI)

| Organism | Km (μM) | kcat (s-1) | Reference |

| Listeria monocytogenes | 330 ± 90 | 0.517 ± 0.027 | [9] |

| Zea mays (Maize) | 12 | Not Reported | [13] |

Table 3: Tissue Distribution of this compound

| Species | Tissue | Concentration | Reference |

| Rat | Stomach | Highest Concentration | [14] |

| Rat | Brain | Varies by region | [1] |

| Human | Plasma | Varies with physiological state | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound degradation pathways.

Protocol 1: Agmatinase Activity Assay

This protocol is adapted from the method described for rat brain agmatinase.[1]

Principle: The activity of agmatinase is determined by measuring the formation of [¹⁴C]urea from [guanido-¹⁴C]this compound.

Materials:

-

[guanido-¹⁴C]this compound

-

Tissue homogenate (e.g., mitochondrial fraction)

-

Tris-HCl buffer (pH 8.5)

-

Urease

-

Scintillation cocktail

-

Cation exchange resin (e.g., Dowex 50W)

Procedure:

-

Prepare tissue homogenates and isolate the desired subcellular fraction (e.g., mitochondria) by differential centrifugation.

-

The reaction mixture (final volume 100 µL) should contain Tris-HCl buffer (pH 8.5), the tissue preparation, and [guanido-¹⁴C]this compound.

-

Initiate the reaction by adding the substrate.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong acid (e.g., HClO₄).

-

To separate the product ([¹⁴C]urea) from the unreacted substrate, pass the reaction mixture through a cation exchange column. This compound will bind to the resin, while urea will be in the eluate.

-

Alternatively, the amount of ¹⁴CO₂ produced after the addition of urease to the reaction mixture can be measured.

-

Quantify the radioactivity in the eluate or the captured ¹⁴CO₂ using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

Protocol 2: Quantification of this compound and Metabolites by HPLC

This protocol is a generalized method based on common HPLC techniques for polyamine analysis.[5][8][15]

Principle: this compound and its metabolites (e.g., putrescine) are derivatized to form fluorescent or UV-absorbing compounds, which are then separated and quantified by reverse-phase HPLC. Benzoylation is a common derivatization method.

Materials:

-

Tissue or cell extracts

-

Perchloric acid (PCA)

-

Benzoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Saturated sodium chloride solution

-

Diethyl ether

-

HPLC system with a C18 column and a UV or fluorescence detector

-

Standards for this compound and putrescine

Procedure:

-

Sample Preparation: Homogenize tissues or cells in cold PCA. Centrifuge to pellet the protein. The supernatant contains the amines.

-

Derivatization (Benzoylation): a. To an aliquot of the supernatant, add NaOH and benzoyl chloride. b. Vortex vigorously and incubate at room temperature. c. Stop the reaction by adding a saturated NaCl solution. d. Extract the benzoylated amines with diethyl ether. e. Evaporate the ether layer to dryness under a stream of nitrogen. f. Reconstitute the residue in acetonitrile.

-

HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Separate the compounds using a gradient of acetonitrile in water on a C18 column. c. Detect the benzoylated amines using a UV detector (e.g., at 254 nm) or a fluorescence detector.

-

Quantification: Create a standard curve using known concentrations of derivatized this compound and putrescine standards. Calculate the concentrations in the samples by comparing their peak areas to the standard curve.

Protocol 3: Quantification of this compound by UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and specific method is adapted from protocols for this compound determination in biological samples.[16][17]

Principle: this compound is separated from other components in a biological matrix by Ultra-Performance Liquid Chromatography (UPLC) and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Isotope-labeled this compound is used as an internal standard for accurate quantification.

Materials:

-

Biological samples (e.g., cell culture supernatants, plasma)

-

Isotope-labeled this compound internal standard (e.g., ¹³C₅,¹⁵N₄-agmatine)

-

Acetonitrile

-

Formic acid

-

UPLC system coupled to a triple quadrupole mass spectrometer

-

HSS T3 column or equivalent

Procedure:

-

Sample Preparation: Spike the biological sample with a known concentration of the isotope-labeled this compound internal standard. This is followed by protein precipitation with an organic solvent like acetonitrile. Centrifuge to remove the precipitated proteins.

-

UPLC Separation: a. Inject the supernatant into the UPLC system. b. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), on a suitable column (e.g., HSS T3).

-

MS/MS Detection: a. The mass spectrometer is operated in positive electrospray ionization (ESI) mode. b. Monitor the specific precursor-to-product ion transitions for both native this compound and the isotope-labeled internal standard in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: The concentration of this compound in the sample is determined by calculating the ratio of the peak area of native this compound to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of this compound and a fixed concentration of the internal standard.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of this compound degradation.

Caption: Overview of the three major metabolic pathways for this compound degradation.

Caption: Generalized experimental workflow for the quantification of this compound.

Conclusion

The metabolic degradation of this compound is a multifaceted process with significant implications for cellular function and organismal health. The agmatinase, this compound deiminase, and diamine oxidase pathways represent the core routes of its catabolism, each with distinct enzymatic machinery and physiological relevance. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is paramount for researchers and drug development professionals. This guide provides a foundational resource to facilitate further investigation into the intricate roles of this compound metabolism in health and disease, paving the way for novel therapeutic strategies targeting these critical cellular processes.

References

- 1. Agmatinase activity in rat brain: a metabolic pathway for the degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [diposit.ub.edu]

- 3. Mechanistic studies of this compound Deiminase from multiple bacterial species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of the diamine oxidase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diamine oxidase - Wikipedia [en.wikipedia.org]

- 8. Improved Method for HPLC Analysis of Polyamines, this compound and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic studies of the this compound deiminase from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Putrescine biosynthesis in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound deiminase from maize shoots: purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scirp.org [scirp.org]

- 16. Determination of this compound using isotope dilution UPLC-tandem mass spectrometry: application to the characterization of the arginine decarboxylase pathway in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of this compound using isotope dilution UPLC-tandem mass spectrometry: application to the characterization of the arginine decarboxylase pathway in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Agmatine: A Novel Neuromodulator in the Central Nervous System

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Agmatine, an endogenous amine synthesized from the decarboxylation of L-arginine, has emerged as a significant neuromodulator within the central nervous system (CNS). Initially identified as an endogenous ligand for imidazoline (B1206853) receptors, extensive research has unveiled its multifaceted interactions with a range of molecular targets, implicating it in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the biochemistry, pharmacology, and signaling pathways of this compound in the CNS. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this intriguing molecule. The guide summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the core signaling pathways to facilitate a deeper understanding of this compound's role as a novel neuromodulator.

Introduction

Discovered in the mammalian brain in 1994, this compound is a cationic amine that acts as a neurotransmitter and neuromodulator.[1] It is synthesized from L-arginine via the action of arginine decarboxylase (ADC) and is involved in a multitude of CNS functions.[1] this compound's pleiotropic effects are attributed to its ability to interact with several key molecular targets, including N-methyl-D-aspartate (NMDA) receptors, imidazoline receptors, α2-adrenergic receptors, and nitric oxide synthase (NOS).[2] This multi-target engagement underscores its potential as a therapeutic agent for a variety of neurological and psychiatric disorders.

Biochemistry of this compound in the CNS

The lifecycle of this compound in the CNS is a tightly regulated process involving its synthesis, storage, release, and degradation.

Biosynthesis

This compound is synthesized from L-arginine through decarboxylation by the enzyme arginine decarboxylase (ADC) (EC 4.1.1.19).[3] This reaction is a key regulatory step in this compound metabolism.

Degradation

The primary pathway for this compound degradation is hydrolysis to putrescine and urea (B33335) by the enzyme agmatinase (EC 3.5.3.11).[4]

Distribution in the Brain

This compound is heterogeneously distributed throughout the CNS. Immunocytochemical studies in rats have revealed the presence of this compound-like immunoreactivity in various brain regions, including the cerebral cortex (predominantly laminae V and VI), hypothalamus, amygdala, septum, and various brainstem nuclei such as the nucleus tractus solitarii and locus coeruleus.[5] Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS) has provided more specific concentration data in different brain regions of rats.[6][7]

Quantitative Data

A thorough understanding of this compound's pharmacology requires quantitative data on its interactions with its molecular targets and the kinetics of the enzymes involved in its metabolism.

| Parameter | Value | Species/Tissue | Reference |

| Receptor Binding Affinities (Ki) | |||

| α2A-Adrenoceptor | 0.8 - 164 µM | Rat/Bovine Cerebral Cortex | [8] |

| Imidazoline I1 Receptor | 0.03 - 0.7 µM | Bovine Cerebral Cortex/VLM | |

| Imidazoline I2 Receptor | 1 - 74 µM | Bovine Cerebral Cortex/VLM | |

| Enzyme Inhibition (Ki) | |||

| Neuronal Nitric Oxide Synthase (nNOS/NOS-1) | ~660 µM | Rat Brain | |

| Inducible Nitric Oxide Synthase (iNOS/NOS-2) | ~220 µM | Macrophage | |

| Endothelial Nitric Oxide Synthase (eNOS/NOS-3) | ~7.5 mM | Endothelial Cells | |

| Enzyme Kinetics | |||

| Agmatinase (Km) | 5.3 ± 0.99 mM | Rat Brain | [4] |

| Agmatinase (Vmax) | 530 ± 116 nmol/mg protein/h | Rat Brain | [4] |

| NMDA Receptor Interaction (IC50) | |||

| ε/ζ heteromeric NMDA receptors | ~300 µM (at -70mV) | Xenopus oocytes |

Core Signaling Pathways

This compound exerts its neuromodulatory effects by interacting with multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these key interactions.

This compound Metabolic Pathway

This compound's Interaction with NMDA Receptors

This compound acts as a non-competitive antagonist at NMDA receptors, with a preference for those containing the GluN2B subunit. This interaction is voltage-dependent and results in the blockade of the receptor's ion channel.

This compound's Interaction with Imidazoline and α2-Adrenergic Receptors

This compound is an endogenous ligand for both imidazoline (I1 and I2) and α2-adrenergic receptors. Activation of these receptors initiates distinct downstream signaling cascades.

This compound's Inhibition of Nitric Oxide Synthase

This compound competitively inhibits all three isoforms of nitric oxide synthase (NOS), thereby reducing the production of nitric oxide (NO).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Quantification of this compound in Brain Tissue by HPLC

This protocol is adapted from established methods for the analysis of polyamines and related molecules in biological samples.

Objective: To quantify the concentration of this compound in brain tissue samples.

Materials:

-

Brain tissue

-

Perchloric acid (PCA), 0.4 M

-

Dansyl chloride solution (5 mg/mL in acetone)

-

Proline (100 mg/mL)

-

HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 515 nm)

-

Reversed-phase C18 column

-

Water, HPLC grade

-

This compound standard solutions

Procedure:

-

Sample Preparation:

-

Homogenize brain tissue in 10 volumes of ice-cold 0.4 M PCA.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Derivatization:

-

To 100 µL of the supernatant, add 200 µL of dansyl chloride solution and 100 µL of saturated sodium bicarbonate.

-

Incubate at 60°C for 1 hour in the dark.

-

Add 100 µL of proline solution to remove excess dansyl chloride and incubate for 30 minutes.

-

Add 500 µL of toluene and vortex vigorously for 30 seconds.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Collect the upper toluene layer and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of acetonitrile.

-

-

HPLC Analysis:

-

Inject 20 µL of the reconstituted sample into the HPLC system.

-

Use a gradient elution with acetonitrile and water. A typical gradient might start at 50% acetonitrile and increase to 90% over 20 minutes.

-

Monitor the fluorescence of the eluate.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound that have undergone the same derivatization procedure.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Radioligand Binding Assay for Imidazoline Receptors

This protocol is a generalized procedure for determining the binding affinity of this compound to imidazoline receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for I1 and I2 imidazoline receptors.

Materials:

-

Brain tissue homogenate (e.g., from rat cortex)

-

Radioligand (e.g., [³H]clonidine for I1, [³H]idazoxan for I2)

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., high concentration of clonidine (B47849) or idazoxan)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a series of tubes, combine the brain homogenate (50-100 µg of protein), a fixed concentration of the radioligand (near its Kd value), and varying concentrations of this compound.

-

For total binding, omit this compound.

-

For non-specific binding, add a high concentration of the non-labeled competitor.

-

-

Incubation:

-

Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Termination and Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Arginine Decarboxylase (ADC) Activity Assay

This protocol is based on the measurement of ¹⁴CO₂ released from L-[¹⁴C]arginine.[3]

Objective: To measure the activity of ADC in brain tissue.

Materials:

-

Brain tissue homogenate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 5 mM dithiothreitol (B142953) and 0.1 mM pyridoxal (B1214274) phosphate)

-

L-[1-¹⁴C]arginine

-

Hyamine hydroxide (B78521) or other CO₂ trapping agent

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a sealed reaction vial with a center well, add the brain tissue homogenate to the assay buffer.

-

Place a piece of filter paper soaked in hyamine hydroxide in the center well to trap the released ¹⁴CO₂.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding L-[1-¹⁴C]arginine to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

-

Termination:

-

Stop the reaction by injecting a strong acid (e.g., 1 M HCl) into the reaction mixture, which will release all dissolved ¹⁴CO₂.

-

Allow the vials to sit for an additional 30 minutes to ensure complete trapping of the ¹⁴CO₂.

-

-

Quantification:

-

Remove the filter paper from the center well and place it in a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Calculation:

-

Calculate the ADC activity based on the amount of ¹⁴CO₂ produced per unit of time and protein concentration.

-

Conclusion

This compound is a pleiotropic neuromodulator with a complex and compelling pharmacological profile in the CNS. Its ability to interact with multiple receptor systems and enzymes, particularly its antagonism of NMDA receptors and inhibition of nitric oxide synthase, highlights its significant potential as a therapeutic agent for a range of neurological and psychiatric disorders. This technical guide provides a foundational understanding of this compound's biochemistry, pharmacology, and signaling pathways, offering valuable information for researchers and drug development professionals seeking to explore the therapeutic promise of this endogenous molecule. Further research into the precise molecular mechanisms and clinical applications of this compound is warranted and holds the potential to yield novel treatments for a variety of CNS pathologies.

References

- 1. This compound levels in the cerebrospinal fluid of normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodistribution of this compound to Brain and Spinal Cord after Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound preferentially antagonizes GluN2B-containing N-methyl-d-aspartate receptors in spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elifesciences.org [elifesciences.org]

- 5. This compound requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Expression of human arginine decarboxylase, the biosynthetic enzyme for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of arginine decarboxylase in brain regions and neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

Agmatine's Interaction with NMDA Glutamate Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agmatine, an endogenous neuromodulator derived from the decarboxylation of L-arginine, has garnered significant attention for its neuroprotective and modulatory effects within the central nervous system. A primary mechanism underlying these effects is its interaction with N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors. This technical guide provides an in-depth analysis of this interaction, consolidating quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways. This compound acts as a non-competitive antagonist of NMDA receptors, exhibiting a unique profile that includes voltage-dependent channel blockade and a preference for GluN2B-containing receptor subtypes. This interaction at the polyamine binding site modulates receptor function, preventing excitotoxicity and downstream inflammatory cascades, highlighting its therapeutic potential.

Quantitative Analysis of this compound-NMDA Receptor Interaction

The affinity and inhibitory concentration of this compound at the NMDA receptor have been quantified across various experimental paradigms. The following tables summarize these key quantitative metrics, providing a comparative overview for researchers.

| Parameter | Value | Experimental Conditions | Source |

| Ki | 14.8 µM | For spermidine-potentiated [3H]MK-801 binding in rat cortical membranes.[1][2] | Gibson et al., 2002 |

| IC50 | ~300 µM | Inhibition of ε1/ζ1, ε2/ζ1, ε3/ζ1, and ε4/ζ1 NMDA receptor channels expressed in Xenopus laevis oocytes (at -70mV).[3] | Askalany et al., 2005 |

| EC50 | 196 µM | Neuroprotection against L-glutamate-induced neurotoxicity in cultured cerebellar granule cells.[4] | Olmos et al., 1999 |

| Kd | 952 µM | Dissociation constant for binding within the NMDA channel pore (at 0 mV) in rat hippocampal neurons.[5] | Yang & Reis, 1999 |

Table 1: Binding Affinity and Inhibitory Concentrations of this compound at the NMDA Receptor. This table provides key quantitative data on this compound's interaction with the NMDA receptor, including its inhibition constant (Ki), half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50) for neuroprotection, and dissociation constant (Kd).

Mechanism of Action

This compound's antagonism of the NMDA receptor is multifaceted, involving several distinct mechanisms:

-

Non-Competitive Channel Blockade: this compound acts as an uncompetitive open-channel blocker.[6][7] It enters and binds to a site within the ion channel pore, physically obstructing the influx of Ca2+.[5][6] This action is voltage-dependent, being more pronounced at hyperpolarized membrane potentials.[3]

-

Interaction with the Polyamine Site: Evidence suggests that this compound interacts with a polyamine binding site on the NMDA receptor complex.[1][2][6] It competitively antagonizes the potentiating effects of endogenous polyamines like spermidine.[1][2]

-

Subunit Selectivity: this compound demonstrates a preferential antagonism for NMDA receptors containing the GluN2B subunit.[8][9][10][11] This selectivity is significant as it may contribute to its favorable side effect profile, lacking the motor impairments often associated with non-selective NMDA receptor antagonists.[8][9][10][11]

Signaling Pathways

This compound's blockade of the NMDA receptor initiates a cascade of downstream signaling events that contribute to its neuroprotective effects. Overactivation of NMDA receptors leads to excessive Ca2+ influx, triggering excitotoxicity and neuronal death.[12] this compound mitigates this by preventing Ca2+ overload.[12] Furthermore, this compound has been shown to modulate inflammatory pathways linked to NMDA receptor activation, such as the suppression of the HMGB1/RAGE/TLR4/MYD88/NF-κB signaling cascade, and to activate the antioxidant Nrf2 pathway.[13]

Experimental Protocols

The following sections detail the methodologies used in key experiments to elucidate the interaction between this compound and NMDA receptors.

Radioligand Binding Assay ([3H]MK-801)

This assay is used to determine the binding affinity of this compound to the NMDA receptor channel pore, often in a competitive manner with a known channel blocker like MK-801.

Protocol:

-

Membrane Preparation:

-

Binding Incubation:

-

The prepared membranes are incubated with a fixed concentration of [3H]MK-801.

-

Incubations are performed in the presence and absence of varying concentrations of this compound or other competing ligands.[6]

-

To investigate interactions at the polyamine site, agonists (glutamate, glycine) and potentiators (spermidine) are included in the incubation buffer.[6]

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific [3H]MK-801 binding (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp Electrophysiology

This technique is employed to directly measure the effect of this compound on the currents mediated by specific NMDA receptor subtypes expressed in a controlled system, such as Xenopus laevis oocytes.

Protocol:

-

Oocyte Preparation and Injection:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

cRNAs encoding specific NMDA receptor subunits (e.g., ζ1 and different ε subunits) are microinjected into the oocytes.[3]

-

Oocytes are incubated for several days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte expressing the NMDA receptors is placed in a recording chamber and perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

The membrane potential is held at a specific voltage (e.g., -70mV).[3]

-

-

Drug Application and Data Acquisition:

-

NMDA and glycine (B1666218) are applied to activate the receptors and elicit an inward current.

-

This compound is co-applied at various concentrations to determine its inhibitory effect on the NMDA-evoked current.

-

The current is recorded in the absence and presence of this compound to quantify the degree of inhibition.

-

-

Data Analysis:

-

The IC50 value for this compound's inhibition of the NMDA-induced current is calculated.

-

The voltage dependence of the block is assessed by performing recordings at different holding potentials.

-

References

- 1. Radioligand binding studies reveal this compound is a more selective antagonist for a polyamine-site on the NMDA receptor than arcaine or ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.uky.edu [scholars.uky.edu]

- 3. Effect of this compound on heteromeric N-methyl-D-aspartate receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protection by imidazol(ine) drugs and this compound of glutamate-induced neurotoxicity in cultured cerebellar granule cells through blockade of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound selectively blocks the N-methyl-D-aspartate subclass of glutamate receptor channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound preferentially antagonizes GluN2B-containing N-methyl-d-aspartate receptors in spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound preferentially antagonizes GluN2B-containing N-methyl-d-aspartate receptors in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound-mediated inhibition of NMDA receptor expression and amelioration of dyskinesia via activation of Nrf2 and suppression of HMGB1/RAGE/TLR4/MYD88/NF-κB signaling cascade in rotenone lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Agmatine's Interaction with Imidazoline and α2-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agmatine, an endogenous neuromodulator derived from the decarboxylation of L-arginine, has garnered significant attention for its complex pharmacology and therapeutic potential. It exerts its effects through interactions with multiple receptor systems, most notably imidazoline (B1206853) and α2-adrenergic receptors.[1][2][3][4] This technical guide provides an in-depth analysis of this compound's binding characteristics and functional implications at these two critical receptor families. We present a comprehensive summary of quantitative binding data, detailed experimental methodologies for receptor binding and functional assays, and visual representations of the associated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Quantitative Binding Affinity of this compound

The affinity of this compound for imidazoline and α2-adrenergic receptors has been characterized through various radioligand binding studies. The following tables summarize the key binding parameters (Ki) for this compound and other relevant ligands.

Table 1: Binding Affinity of this compound at Imidazoline Receptor Subtypes

| Ligand | Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (μM) | Reference |

| This compound | I1 | - | - | 0.03–0.7 | [5] |

| This compound | I2 | - | - | 1–74 | [5] |

Table 2: Binding Affinity of this compound at α2-Adrenergic Receptor Subtypes

| Ligand | Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (μM) | Reference |

| This compound | α2A, α2B, α2C, α2D | - | - | 0.8–164 | [5] |

| This compound | α2D | Rat Brain Cortex | [3H]-clonidine | 6 | [5][6] |

| This compound | α2D | Rat Brain Cortex | [3H]-rauwolscine | 12 | [5][6] |

| This compound | - | Rat Cerebral Cortex | - | pKi = 5.10 ± 0.05 | [7] |

| This compound | - | Bovine Cerebral Cortex | - | pKi = 4.77 ± 0.38 | [7] |

Experimental Protocols

The following sections detail standardized methodologies for conducting radioligand binding assays to determine the binding affinity of compounds like this compound.

Radioligand Binding Assay: A General Protocol

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[8][9][10] They are essential for determining the affinity (Ki), the number of binding sites (Bmax), and the dissociation constant (Kd) of a ligand for its receptor.[8][11]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., imidazoline or α2-adrenergic receptors) through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Membrane preparations from tissues or cultured cells expressing the receptor of interest.[8][12]

-

Radioligand: A high-affinity, high-specificity ligand for the target receptor, labeled with a radioisotope (e.g., [3H] or [125I]).[11]

-

Test Compound: Unlabeled this compound or other competing ligands at various concentrations.

-

Assay Buffer: A buffer solution optimized for receptor binding (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]

-

Wash Buffer: Ice-cold buffer to terminate the binding reaction and wash away unbound radioligand.

-

Filtration Apparatus: A multi-well plate harvester to separate bound from free radioligand.[8][12]

-

Filters: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[12]

-

Scintillation Cocktail and Counter: To quantify the radioactivity trapped on the filters.[12]

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an appropriate buffer, determine the protein concentration, and store at -80°C.[12]

-

-

Assay Setup (in a 96-well plate):

-

To each well, add the membrane preparation (containing the receptors).

-

Add a fixed concentration of the radioligand.

-